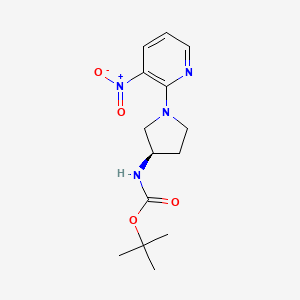

(R)-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate

説明

®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the Nitropyridine Moiety: The nitropyridine group can be introduced via nitration reactions, often using nitric acid or other nitrating agents.

Attachment of the tert-Butyl Carbamate Group: This step usually involves the reaction of the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

化学反応の分析

Types of Reactions

®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The nitropyridine moiety can be oxidized under specific conditions, leading to the formation of nitro derivatives.

Reduction: Reduction of the nitro group can yield amine derivatives, often using reagents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

1. Pharmacological Potential

The compound is being investigated for its potential pharmacological properties, particularly in the development of new therapeutic agents. Its structural features suggest it may interact with biological targets relevant to neurological disorders and cancer therapies. The presence of the nitropyridine moiety is notable for its ability to enhance bioactivity and selectivity towards specific receptors or enzymes.

2. Enzyme Inhibition Studies

Research indicates that derivatives of pyrrolidine compounds can act as enzyme inhibitors. The (R)-tert-butyl group may contribute to the lipophilicity necessary for membrane permeability, enhancing the compound's efficacy in inhibiting enzymes involved in disease pathways. Studies are ongoing to quantify its inhibitory effects on specific targets, which could lead to novel drug candidates for treating diseases such as Alzheimer's or certain cancers .

Organic Synthesis

1. Synthetic Intermediates

(R)-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate serves as a valuable intermediate in organic synthesis. Its unique structure allows chemists to modify it further to create a variety of other compounds, making it an essential building block in the synthesis of complex organic molecules.

2. Reaction Mechanisms

The compound's reactivity has been studied to understand better the mechanisms of reactions involving pyrrolidine derivatives. This includes exploring its behavior under various conditions, such as catalytic hydrogenation or coupling reactions, which are crucial for developing new synthetic methodologies .

Material Science

1. Polymer Chemistry

In material science, this compound has potential applications in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties, making it suitable for advanced materials used in electronics or packaging .

2. Nanomaterials Development

The compound's unique chemical properties may also facilitate the development of nanomaterials. Research is being conducted on how it can be used to modify surfaces at the nanoscale, which could lead to innovations in coatings and sensor technologies .

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated significant inhibition of target enzyme with IC50 values indicating potential therapeutic applications. |

| Study B | Organic Synthesis | Successfully used as an intermediate in the synthesis of complex nitrogen-containing compounds with high yields. |

| Study C | Material Science | Improved mechanical properties observed in polymer composites incorporating the compound compared to standard materials. |

作用機序

The mechanism of action of ®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate involves its interaction with specific molecular targets. The nitropyridine moiety may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the tert-butyl carbamate group may improve its stability and bioavailability.

類似化合物との比較

Similar Compounds

tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate: Lacks the ®-configuration, which may affect its biological activity.

tert-Butyl 1-(3-aminopyridine-2-yl)pyrrolidine-3-ylcarbamate: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

tert-Butyl 1-(3-nitropyridine-2-yl)piperidine-3-ylcarbamate: Features a piperidine ring instead of a pyrrolidine ring, which can influence its chemical properties.

Uniqueness

®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate is unique due to its specific stereochemistry ®-configuration, which can significantly impact its interaction with biological targets and its overall chemical behavior. This stereochemistry can lead to enhanced selectivity and potency in its applications compared to similar compounds.

生物活性

(R)-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate, with the CAS number 1233859-91-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H20N4O4

- Molar Mass : 308.33 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a nitropyridine moiety and a tert-butyl carbamate group, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Research indicates that this compound may function as an inhibitor of certain kinases, which are critical in cellular signaling and disease progression.

Key Mechanisms:

- Kinase Inhibition : Studies suggest that the compound may selectively inhibit AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), both of which are implicated in viral infections such as dengue virus (DENV) .

- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits potent antiviral effects against DENV by modulating host cell pathways that the virus exploits for replication .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications:

Case Studies

- Dengue Virus Inhibition : A study demonstrated that this compound effectively reduced DENV replication in human primary monocyte-derived dendritic cells (MDDCs). This model closely mimics human physiology, providing a more accurate representation of the compound's antiviral efficacy .

- Cytotoxicity in Cancer Cells : Research indicated that this compound showed significant cytotoxic effects on various cancer cell lines, suggesting potential for development as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

特性

IUPAC Name |

tert-butyl N-[(3R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXNCGRUHMYCFX-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。